

Spectral Analysis of 4-Formyl-2-methoxyphenyl propionate: A Technical Guide

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Compound of Interest

Compound Name: 4-Formyl-2-methoxyphenyl
propionate

Cat. No.: B1348451

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This technical guide provides a detailed overview of the spectral data for the compound **4-Formyl-2-methoxyphenyl propionate** (CAS No. 174143-90-9). The information presented herein is essential for the characterization and quality control of this molecule in research and development settings. This document summarizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines generalized experimental protocols for data acquisition, and provides a logical workflow for spectral analysis.

Chemical Structure and Properties

- IUPAC Name: (4-formyl-2-methoxyphenyl) propanoate[1]
- Molecular Formula: C₁₁H₁₂O₄[1]
- Molecular Weight: 208.21 g/mol [1]
- SMILES: CCC(=O)OC1=C(C=C(C=C1)C=O)OC[1]

Predicted Spectral Data

Due to the limited availability of public experimental spectra for **4-Formyl-2-methoxyphenyl propionate**, the following data tables are based on established principles of spectroscopy and

analysis of structurally similar compounds. These predicted values serve as a reliable reference for the identification and characterization of the compound.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.90	Singlet	1H	Aldehyde proton (-CHO)
~7.50	Doublet	1H	Aromatic proton (ortho to -CHO)
~7.35	Singlet	1H	Aromatic proton (ortho to -O-Propionyl)
~7.15	Doublet	1H	Aromatic proton (meta to -CHO)
~3.90	Singlet	3H	Methoxy protons (-OCH ₃)
~2.60	Quartet	2H	Methylene protons (-CH ₂ -)
~1.25	Triplet	3H	Methyl protons (-CH ₃)

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

Chemical Shift (δ , ppm)	Assignment
~191.0	Aldehyde carbonyl carbon (-CHO)
~172.0	Ester carbonyl carbon (-C=O)
~152.0	Aromatic carbon attached to -O-Propionyl
~145.0	Aromatic carbon attached to -OCH ₃
~135.0	Aromatic carbon (quaternary)
~128.0	Aromatic CH (ortho to -CHO)
~125.0	Aromatic CH (meta to -CHO)
~112.0	Aromatic CH (ortho to -O-Propionyl)
~56.0	Methoxy carbon (-OCH ₃)
~28.0	Methylene carbon (-CH ₂ -)
~9.0	Methyl carbon (-CH ₃)

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~2980-2850	Medium	C-H stretch (aliphatic)
~2850-2750	Weak	C-H stretch (aldehyde)
~1760	Strong	C=O stretch (ester)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester and ether)

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment Ion
208	High	$[M]^+$ (Molecular Ion)
180	Medium	$[M - CO]^+$
151	High	$[M - C_3H_5O]^+$ (Loss of propionyl group)
123	Medium	$[M - C_3H_5O - CO]^+$
57	High	$[C_3H_5O]^+$ (Propionyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **4-Formyl-2-methoxyphenyl propionate**. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Formyl-2-methoxyphenyl propionate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition (1H NMR):
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Acquire the spectrum at room temperature.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

- Data Acquisition (^{13}C NMR):
 - Use the same sample and spectrometer.
 - Acquire the spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.
 - Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.
- Data Acquisition:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Collect the spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - Collect a background spectrum of the clean ATR crystal or salt plate prior to sample analysis.

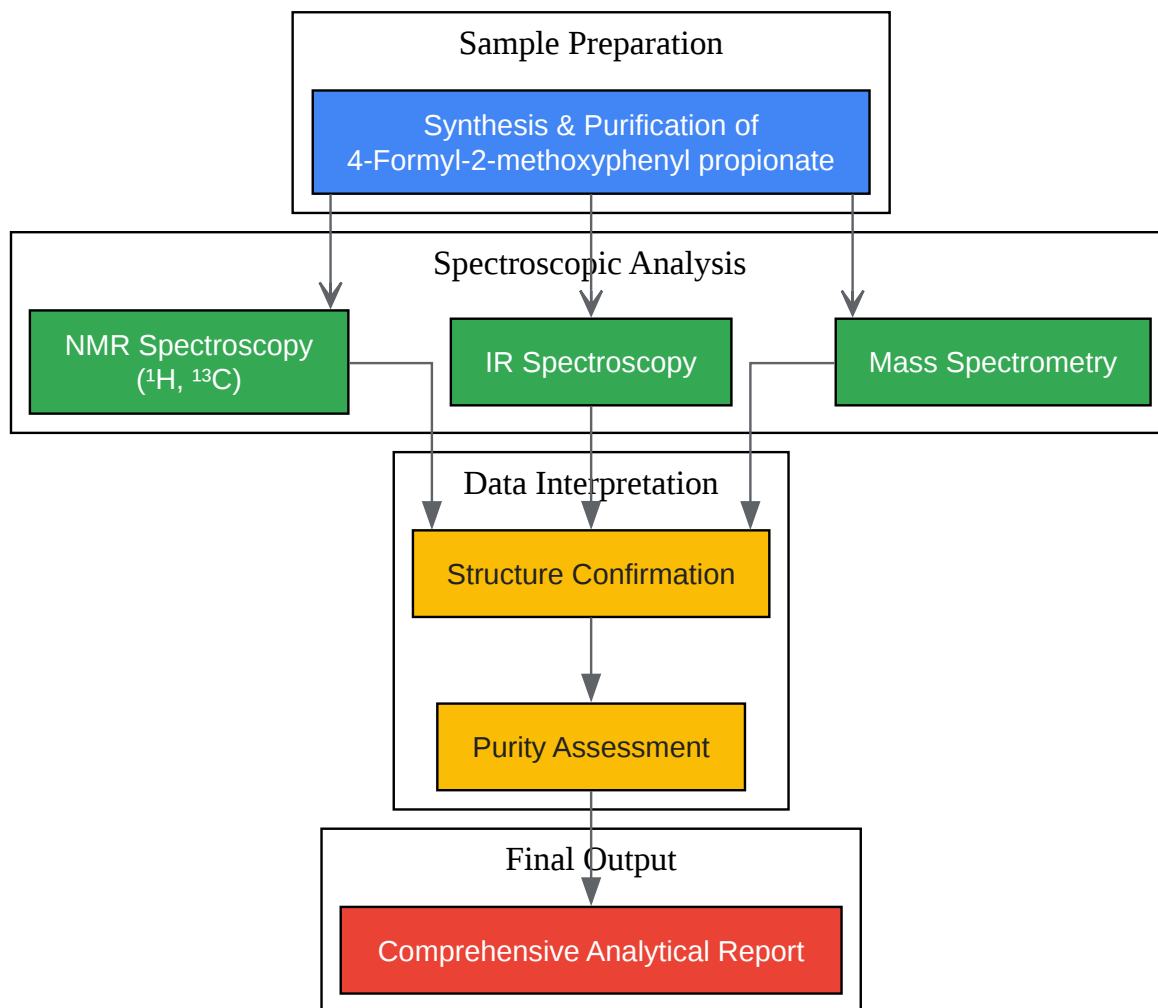
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

- For GC-MS, dissolve the sample in a suitable solvent (e.g., ethyl acetate) and inject it into the GC.
- Use Electron Ionization (EI) at 70 eV.
- Data Acquisition:
 - Use a quadrupole or time-of-flight (TOF) mass analyzer.
 - Scan a mass range of m/z 40-400.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **4-Formyl-2-methoxyphenyl propionate**.



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Caption: Workflow for the spectral analysis of **4-Formyl-2-methoxyphenyl propionate**.

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References

- 1. 4-Formyl-2-methoxyphenyl propionate | C₁₁H₁₂O₄ | CID 2063321 - PubChem [pubchem.ncbi.nlm.nih.gov]
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